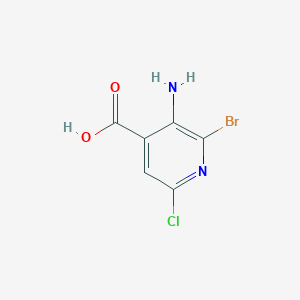
1-(4-Acetylphenyl)-4-piperidinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Acetylphenyl)-4-piperidinecarboxamide is an organic compound with a complex structure that includes a piperidine ring and an acetylphenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Acetylphenyl)-4-piperidinecarboxamide typically involves the reaction of 4-acetylphenyl isocyanate with piperidine. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under reflux conditions. The product is then purified using column chromatography.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the process.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(4-Acetylphenyl)-4-piperidinecarboxamide can undergo various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol.
Substitution: The piperidine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: 1-(4-Carboxyphenyl)-4-piperidinecarboxamide.
Reduction: 1-(4-Hydroxyphenyl)-4-piperidinecarboxamide.
Substitution: Various substituted piperidine derivatives.
Applications De Recherche Scientifique
1-(4-Acetylphenyl)-4-piperidinecarboxamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including analgesic and anti-inflammatory effects.
Industry: Utilized in the development of new materials with specific properties.
Mécanisme D'action
The mechanism by which 1-(4-Acetylphenyl)-4-piperidinecarboxamide exerts its effects involves its interaction with specific molecular targets. For instance, in medicinal applications, it may bind to receptors in the nervous system, modulating pain perception pathways. The acetylphenyl group can interact with hydrophobic pockets in proteins, while the piperidine ring can form hydrogen bonds with amino acid residues.
Comparaison Avec Des Composés Similaires
1-(4-Acetylphenyl)-3-aryloxypyrrolidine-2,5-diones: These compounds share the acetylphenyl group but differ in the heterocyclic ring structure.
4-Acetylphenyl-substituted imidazolium salts: These compounds have similar functional groups but differ in their ionic nature and applications.
Uniqueness: 1-(4-Acetylphenyl)-4-piperidinecarboxamide is unique due to its specific combination of the piperidine ring and acetylphenyl group, which imparts distinct chemical and biological properties
Propriétés
IUPAC Name |
1-(4-acetylphenyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2/c1-10(17)11-2-4-13(5-3-11)16-8-6-12(7-9-16)14(15)18/h2-5,12H,6-9H2,1H3,(H2,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLEJHFDPZZETOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)N2CCC(CC2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1S)-1-(2,2-Difluorobenzo[d]1,3-dioxolen-4-yl)ethylamine](/img/structure/B2742100.png)
![N-(6-Bromoimidazo[1,2-a]pyrazin-2-yl)-1-ethyl-2-methylimidazole-4-sulfonamide](/img/structure/B2742101.png)
![N-[(4-fluorophenyl)(1-piperidinyl)methylene]-4-methylbenzenesulfonamide](/img/structure/B2742102.png)
![N-[2-(4-Tert-butyl-3,6-dihydro-2H-pyridin-1-yl)ethyl]but-2-ynamide](/img/structure/B2742108.png)
![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(2-((4-fluorobenzyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acrylamide](/img/structure/B2742109.png)
![Tert-butyl 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-8-carboxylate](/img/structure/B2742111.png)
![1-(3-Chloro-2-methylphenyl)-4-[(4-methoxynaphthalen-1-yl)sulfonyl]piperazine](/img/structure/B2742112.png)

![Ethyl 2-(2-((6-ethyl-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamido)acetate](/img/structure/B2742114.png)
![1-[(2-chloro-6-fluorophenyl)methyl]-7-methyl-3-(4-methylbenzoyl)-1,4-dihydro-1,8-naphthyridin-4-one](/img/structure/B2742116.png)

![1-[5-(Dimethylamino)-3,4-dihydro-1H-2,6-naphthyridin-2-yl]prop-2-en-1-one](/img/structure/B2742118.png)

